molecular formula C16H11NaO6S2 B3833954 sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate

sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate

Cat. No. B3833954
M. Wt: 386.4 g/mol
InChI Key: DYGJQTMKVIXLKD-UHFFFAOYSA-M
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Description

Sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate, commonly known as SNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SNS is a sulfonated naphthalene compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of SNS involves the inhibition of ion channels and the disruption of protein-protein interactions. SNS binds to the ion channels and prevents the movement of ions through the channel, thereby inhibiting the activity of the ion channel. SNS also binds to the protein domains involved in protein-protein interactions and disrupts the interaction between the proteins, thereby inhibiting the activity of the protein.
Biochemical and Physiological Effects:
SNS has been shown to have various biochemical and physiological effects, including the inhibition of ion channels, the disruption of protein-protein interactions, and the modulation of enzyme activity. SNS has been shown to have a potential therapeutic effect on various diseases, including cancer, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

SNS has several advantages for lab experiments, including its high solubility in water, its stability at room temperature, and its ability to inhibit various ion channels and protein-protein interactions. However, SNS has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of SNS, including the development of SNS analogs with improved properties, the investigation of the potential therapeutic effects of SNS on various diseases, and the study of the effects of SNS on other biological processes. Additionally, further research is needed to determine the optimal dosage and administration route of SNS for therapeutic applications.
Conclusion:
In conclusion, SNS is a chemical compound that has gained significant attention in scientific research due to its unique properties. SNS has been synthesized using various methods and has been used in various scientific research applications, including the study of ion channels, protein-protein interactions, and enzyme activity. SNS has several advantages for lab experiments, including its high solubility in water, its stability at room temperature, and its ability to inhibit various ion channels and protein-protein interactions. However, SNS has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route. There are several future directions for the study of SNS, including the development of SNS analogs with improved properties and the investigation of the potential therapeutic effects of SNS on various diseases.

Scientific Research Applications

SNS has been used in various scientific research applications, including the study of ion channels, protein-protein interactions, and enzyme activity. SNS has been shown to inhibit the activity of various ion channels, including the voltage-gated potassium channel, the transient receptor potential channel, and the calcium-activated potassium channel. SNS has also been used as a tool to study protein-protein interactions, such as the interaction between the SH2 domain of the protein tyrosine kinase and the phosphotyrosine residue of the substrate protein. Additionally, SNS has been used to study enzyme activity, such as the activity of the protein tyrosine phosphatase.

properties

IUPAC Name

sodium;3-(benzenesulfonyloxy)naphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6S2.Na/c17-23(18,19)16-11-13(10-12-6-4-5-9-15(12)16)22-24(20,21)14-7-2-1-3-8-14;/h1-11H,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGJQTMKVIXLKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C(=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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